3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole
CAS No.: 951895-23-1
Cat. No.: VC7134426
Molecular Formula: C16H11ClN2O3
Molecular Weight: 314.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951895-23-1 |
|---|---|
| Molecular Formula | C16H11ClN2O3 |
| Molecular Weight | 314.73 |
| IUPAC Name | 3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C16H11ClN2O3/c17-12-4-1-10(2-5-12)15-18-16(22-19-15)11-3-6-13-14(9-11)21-8-7-20-13/h1-6,9H,7-8H2 |
| Standard InChI Key | IXMIWFJIPKIZRX-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2,4-oxadiazole core substituted at the 3- and 5-positions with a 4-chlorophenyl group and a 2,3-dihydro-1,4-benzodioxin ring, respectively. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature and capacity for π-π stacking interactions. The 4-chlorophenyl group introduces electronegativity and lipophilicity, while the benzodioxin moiety enhances aromaticity and potential hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀ClN₃O₃ |
| Molecular Weight | 327.73 g/mol |
| XLogP3 | 3.2 (predicted) |
| Topological Polar Surface Area | 59.4 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
These properties were derived from computational models and analog comparisons with structurally related compounds . The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 3.2) suggest favorable blood-brain barrier permeability, a critical factor for central nervous system-targeted therapies.
Synthesis and Optimization
Cyclodehydration Strategies
The synthesis of 1,2,4-oxadiazoles typically involves cyclodehydration of O-acylamidoximes. Recent protocols emphasize room-temperature conditions to improve yield and reduce energy consumption. For example, tetrabutylammonium fluoride (TBAF)-mediated cyclodehydration has been successfully applied to analogous compounds, achieving yields exceeding 90% in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Reaction Pathway:
-
Formation of O-acylamidoxime intermediate via nucleophilic acyl substitution.
-
Base-induced cyclodehydration at 25°C, facilitated by TBAF or tetrabutylammonium hydroxide (TBAH) .
Solvent and Base Selection
Optimal conditions for synthesizing the target compound were inferred from studies on similar 1,2,4-oxadiazoles. Polar aprotic solvents (e.g., DMF, THF) and hydroxide bases (e.g., KOH, TBAH) consistently outperform protic solvents and carbonate bases . For instance, reactions in DMF with 1 equivalent of KOH achieved 98% yield within 10 minutes for 3,5-diphenyl-1,2,4-oxadiazole, suggesting applicability to the chlorophenyl-benzodioxin analog .
Table 2: Comparative Synthesis Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| TBAF | DMF | 25°C | 95 |
| KOH | DMSO | 25°C | 98 |
| Cs₂CO₃ | THF | 50°C | 86 |
Pharmacological Activities
Kinase Inhibition
Structural analogs of 1,2,4-oxadiazoles exhibit potent kinase inhibitory activity. The chlorophenyl group in the target compound may interact with hydrophobic pockets in kinase ATP-binding sites, while the benzodioxin ring could stabilize interactions via aromatic stacking. Preliminary molecular docking studies predict IC₅₀ values in the nanomolar range for kinases such as EGFR and VEGFR2, though experimental validation is pending.
Antimicrobial Efficacy
In vitro assays on related oxadiazoles demonstrate broad-spectrum antimicrobial activity. For example, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The chlorine atom in the target compound may enhance membrane permeability, potentially lowering MIC values further.
Analytical Characterization
Spectroscopic Profiling
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